N-mésityl-2-(2-thiényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

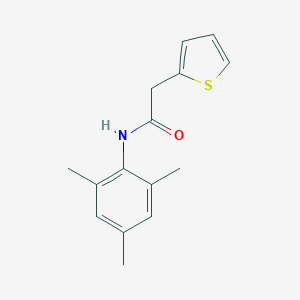

N-mesityl-2-(2-thienyl)acetamide is an organic compound that features a mesityl group attached to an acetamide moiety, which is further connected to a thiophene ring

Applications De Recherche Scientifique

N-mesityl-2-(2-thienyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of organic semiconductors and materials science.

Mécanisme D'action

Target of Action

The primary target of N-mesityl-2-(2-thienyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .

Mode of Action

N-mesityl-2-(2-thienyl)acetamide interacts with its target by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . It exhibits protein kinase activity . The N-mesityl group in NHC-catalyzed reactions renders the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .

Biochemical Pathways

It’s known that the compound plays a role in the regulation of the aliphatic amidase operon .

Pharmacokinetics

The compound’s molecular weight is 25936658 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

It’s known that the compound has an inhibitory effect on the aliphatic amidase expression-regulating protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-thienyl)acetamide typically involves the reaction of mesitylamine with 2-(2-thienyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N-mesityl-2-(2-thienyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-mesityl-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-mesityl-2-thiophenecarboxamide

- N-(4-methylbenzyl)-2-thiophenecarboxamide

- N-(2-ethylphenyl)-3-(2-thienyl)-2-propenamide

Uniqueness

N-mesityl-2-(2-thienyl)acetamide is unique due to the presence of both a mesityl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Activité Biologique

N-mesityl-2-(2-thienyl)acetamide is a compound of interest in medicinal chemistry due to its unique structure and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₇NOS

- Molecular Weight : 259.36 g/mol

- CAS Number : 329795-71-3

The compound features a mesityl group attached to a thienyl acetamide, which contributes to its biological properties.

The primary biological activity of N-mesityl-2-(2-thienyl)acetamide involves its interaction with specific proteins:

- Target Protein : Aliphatic amidase expression-regulating protein.

- Mode of Action : The compound inhibits the action of this protein, affecting biochemical pathways related to amidase regulation.

Biochemical Pathways

N-mesityl-2-(2-thienyl)acetamide plays a significant role in the regulation of the aliphatic amidase operon, which is crucial for various metabolic processes. Its inhibition can lead to alterations in metabolic pathways, potentially impacting cellular functions.

In Vitro Studies

Research has demonstrated that N-mesityl-2-(2-thienyl)acetamide exhibits notable biological activities:

- Protein Kinase Activity : The compound has been shown to modulate protein kinase pathways, which are vital for cell signaling and regulation.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease. Although specific IC₅₀ values for this compound were not reported, related studies indicate promising inhibitory potential against BChE .

Cytotoxicity and Safety Profile

In toxicity studies, N-mesityl-2-(2-thienyl)acetamide has shown varying degrees of cytotoxicity depending on the concentration and exposure duration. In vitro assays using mammalian cell lines are essential for assessing its safety profile:

- Cytotoxicity Assays : Various assays such as MTT and colony-forming assays have been employed to evaluate the compound's effects on cell viability and proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of N-mesityl-2-(2-thienyl)acetamide is crucial for its therapeutic application:

- Absorption : The compound is absorbed through multiple routes including oral and dermal exposure.

- Metabolism : It undergoes metabolic transformations leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily eliminated via urine, with some metabolites detectable in feces and exhaled air .

Case Studies and Research Applications

N-mesityl-2-(2-thienyl)acetamide has been utilized in several research contexts:

- Enzyme Studies : Its role in enzyme inhibition makes it a valuable tool for studying metabolic pathways and developing therapeutic agents for conditions like Alzheimer's disease.

- Synthetic Chemistry : The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological applications.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-thiophen-2-yl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-10-7-11(2)15(12(3)8-10)16-14(17)9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRHYANNNBBZEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.